molecular formula C17H21ClN4O4S B11257179 ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11257179
M. Wt: 412.9 g/mol
InChI Key: XGFVZKODEAZPEE-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound with a molecular formula of C18H21ClN4O4S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. It features a pyrazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the piperazine moiety: The pyrazole intermediate is then reacted with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the pyrazole or piperazine moieties.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a central nervous system modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors in the central nervous system or other tissues, leading to modulation of signaling pathways.

    Inhibiting enzymes: Inhibiting the activity of enzymes involved in inflammatory or metabolic processes.

    Disrupting cellular functions: Affecting cellular functions such as DNA replication, protein synthesis, or cell division, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the 5-chloro-2-methylphenyl group in the compound provides unique steric and electronic properties, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C17H21ClN4O4S

Molecular Weight

412.9 g/mol

IUPAC Name

ethyl 5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C17H21ClN4O4S/c1-3-26-17(23)14-11-16(20-19-14)27(24,25)22-8-6-21(7-9-22)15-10-13(18)5-4-12(15)2/h4-5,10-11H,3,6-9H2,1-2H3,(H,19,20)

InChI Key

XGFVZKODEAZPEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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